molecular formula C30H47Cl2N5O7S B12078018 1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B12078018
M. Wt: 692.7 g/mol
InChI Key: JUGLITFMQVMQDY-UHFFFAOYSA-N
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Description

VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound incorporates an E3 ligase ligand and a polyethylene glycol linker, making it ready for conjugation to a target protein ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 amide-PEG3-amine involves multiple steps, starting with the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for VH 032 amide-PEG3-amine are not widely documented. the synthesis generally follows the same multi-step process as described above, with optimization for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

VH 032 amide-PEG3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the VH 032 amide-PEG3-amine itself, which is used as a building block for further conjugation in PROTAC development .

Scientific Research Applications

VH 032 amide-PEG3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of PROTACs.

    Biology: Facilitates the targeted degradation of specific proteins within cells.

    Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.

    Industry: Utilized in the development of novel drug delivery systems .

Mechanism of Action

VH 032 amide-PEG3-amine exerts its effects by hijacking the von-Hippel-Lindau E3 ubiquitin ligase component. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 amide-PEG3-amine is unique due to its specific combination of the von-Hippel-Lindau ligand, PEG3 linker, and terminal amine group. This combination allows for efficient conjugation and targeted protein degradation, making it a valuable tool in PROTAC research and development .

Properties

Molecular Formula

C30H47Cl2N5O7S

Molecular Weight

692.7 g/mol

IUPAC Name

1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H

InChI Key

JUGLITFMQVMQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl

Origin of Product

United States

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